Red-Shifted Excitation Wavelength for Photocaging vs. Unsubstituted m-Nitrophenylacetic Acid
The fluoro-derivative of meta-nitrophenylacetic acid (mNPA), which is 4-fluoro-3-nitrophenylacetic acid, undergoes photodecarboxylation with a quantum yield (Φ) comparable to that of unsubstituted mNPA. Crucially, it uncages at a red-shifted excitation wavelength relative to the unsubstituted parent chromophore. This allows for the use of lower-energy, less phototoxic light for controlled release applications [1].
| Evidence Dimension | Photodecarboxylation Excitation Wavelength and Quantum Yield (Φ) |
|---|---|
| Target Compound Data | Red-shifted excitation wavelength relative to mNPA; Comparable quantum yield (Φ) to mNPA. |
| Comparator Or Baseline | meta-Nitrophenylacetic acid (mNPA, CAS 1877-73-2) as baseline chromophore. |
| Quantified Difference | Target compound maintains comparable uncaging efficiency (Φ) but with a red-shift in excitation wavelength, enabling use of less energetic light sources. |
| Conditions | Photodecarboxylation studies of mNPA chromophore variants. |
Why This Matters
This red-shifted property is critical for biological applications where UV light damage to cells or tissues must be minimized, making 4-fluoro-3-nitrophenylacetic acid a superior choice for constructing advanced Zn2+ photocages like DPAdeCageF [1].
- [1] Shigemoto, A., Bhattacharjee, A., Hickey, E., Boyd, H., McCormick, T., & Burdette, S. (2022). Improved photodecarboxylation properties in zinc photocages constructed using m-nitrophenylacetic acid variants. Inorganic Chemistry. View Source
